Bis-PEG7-PFP ester

描述

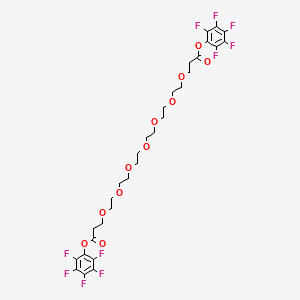

Bis-PEG7-PFP ester: is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two pentafluorophenyl (PFP) ester moieties, which facilitate the selective degradation of proteins by connecting two essential ligands and utilizing the ubiquitin-proteasome system within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG7-PFP ester involves the reaction of PEG with pentafluorophenyl esters. The PEG chain is functionalized with PFP ester groups, which are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters. The reaction typically requires the use of organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the PEG PFP ester, followed by the addition of the buffer containing the target molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product to achieve high purity levels, typically above 95%. The compound is then stored at -20°C to maintain its stability and prevent hydrolysis .

化学反应分析

Types of Reactions: Bis-PEG7-PFP ester primarily undergoes substitution reactions. The PFP ester moieties react readily with primary amines to form stable amide bonds. This reaction is less prone to hydrolysis compared to reactions involving NHS esters .

Common Reagents and Conditions:

Reagents: Primary amines, DMSO, DMF

Conditions: The reaction is typically carried out at pH 7-9 and temperatures ranging from 4°C to 37°C.

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for the formation of PROTACs and other bio-conjugates .

科学研究应用

Bioconjugation and Drug Development

Overview : Bis-PEG7-PFP ester is widely used in bioconjugation processes, particularly for linking biomolecules such as proteins, peptides, and nucleic acids. The PFP ester group reacts efficiently with primary amines, facilitating the formation of stable amide bonds.

Case Study : A study demonstrated the use of this compound in synthesizing antibody-drug conjugates (ADCs). By conjugating cytotoxic drugs to antibodies via this linker, researchers achieved improved therapeutic efficacy while minimizing systemic toxicity. This method enhances the pharmacokinetics of the drug, allowing for targeted delivery to cancer cells while sparing healthy tissues .

Overview : this compound plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to induce targeted protein degradation.

Case Study : A research team successfully synthesized a PROTAC using this compound as a linker between a ligand that binds to a target protein and an E3 ligase recruiter. This approach allowed for the selective degradation of oncogenic proteins in cancer cells, demonstrating the potential of PROTACs in cancer therapy .

Cell Culture Applications

Overview : The compound is also utilized in cell culture environments for creating functionalized surfaces that promote cell adhesion and growth.

Application Example : In tissue engineering studies, this compound was used to modify scaffolds that support cell growth and differentiation. The PEGylated surfaces provided a favorable environment for stem cell culture, enhancing cell viability and proliferation rates .

Development of Biodegradable Polymers

Overview : Researchers are exploring the use of this compound in developing biodegradable polymers that can be used in drug delivery systems.

Case Study : A project focused on creating biodegradable nanoparticles using this compound as a linker demonstrated successful encapsulation and controlled release of therapeutic agents over extended periods. This application highlights the potential for reducing side effects associated with conventional drug delivery methods .

作用机制

Bis-PEG7-PFP ester exerts its effects by forming stable amide bonds with primary amines. This reaction facilitates the formation of PROTACs, which consist of two ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC then recruits the target protein to the ubiquitin-proteasome system, leading to its selective degradation .

相似化合物的比较

- Bis-PEG4-PFP ester

- Bis-PEG6-PFP ester

- Bis-PEG8-PFP ester

Comparison: Bis-PEG7-PFP ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG linkers like Bis-PEG4-PFP ester, this compound offers better solubility in aqueous media. On the other hand, longer PEG linkers like Bis-PEG8-PFP ester may provide increased flexibility but could be less stable .

生物活性

Bis-PEG7-PFP ester is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a vital role in targeted protein degradation, which is an emerging strategy in drug development. The biological activity of this compound is significant due to its ability to facilitate the conjugation of various biomolecules, impacting multiple biological pathways and therapeutic areas.

- Chemical Name : this compound

- CAS Number : 1334170-01-2

- Molecular Weight : 758.56 g/mol

This compound functions as a linker that connects two distinct ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby modulating cellular processes.

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms and pathways:

- Targeted Protein Degradation : By linking to specific ligands, it enables selective degradation of proteins implicated in diseases such as cancer.

- Cell Cycle Regulation : It may influence cell cycle progression through the degradation of cyclins or cyclin-dependent kinases.

- Signal Transduction Modulation : The compound can affect signaling pathways, including MAPK/ERK and JAK/STAT, by degrading key signaling proteins.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively induces the degradation of target proteins in various cancer cell lines. For example:

In Vivo Studies

Preclinical studies have shown promising results for this compound in animal models:

- In a mouse model of breast cancer, administration of a PROTAC utilizing this compound led to a significant reduction in tumor size compared to controls.

- Pharmacokinetic studies indicate that compounds linked with this compound exhibit favorable absorption and distribution characteristics.

Case Studies

-

Case Study 1: Targeting Oncogenic Proteins

- A study developed a PROTAC targeting the oncogenic protein BCR-ABL using this compound as a linker. The results showed effective degradation of BCR-ABL, leading to reduced proliferation in leukemia cells.

-

Case Study 2: Degradation of Estrogen Receptor Alpha (ERα)

- Research focused on utilizing this compound to degrade ERα in breast cancer cells. The study found that the PROTAC significantly decreased ERα levels, resulting in inhibited cell growth and increased apoptosis rates.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFPGEFWBAKGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F10O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119418 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334170-01-2 | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。